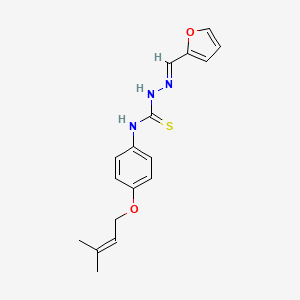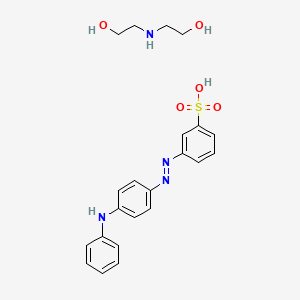
Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, diethanolamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, diethanolamine salt is a complex organic compound known for its vibrant color and diverse applications. It is often used in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, diethanolamine salt typically involves the diazotization of p-anilinophenylamine followed by coupling with benzenesulfonic acid. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond. Diethanolamine is then introduced to form the final salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, diethanolamine salt undergoes various chemical reactions including:
Oxidation: This reaction can lead to the formation of sulfonic acid derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, diethanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a dye and pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic uses due to its interaction with biological molecules.
Industry: Utilized in the production of dyes, pigments, and as a reagent in various chemical processes.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo bond can undergo cleavage under certain conditions, leading to the formation of reactive intermediates that can interact with biological molecules. This interaction can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, sodium salt
- Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, potassium salt
- Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, ammonium salt
Uniqueness
Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, diethanolamine salt is unique due to its specific interaction with diethanolamine, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
79792-98-6 |
|---|---|
Molekularformel |
C22H26N4O5S |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
3-[(4-anilinophenyl)diazenyl]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C18H15N3O3S.C4H11NO2/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;6-3-1-5-2-4-7/h1-13,19H,(H,22,23,24);5-7H,1-4H2 |
InChI-Schlüssel |
JSUAMGRRXNUVLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)O.C(CO)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


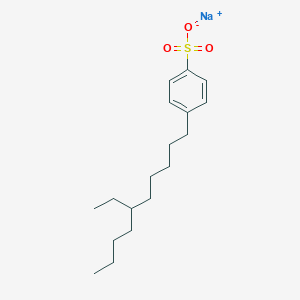
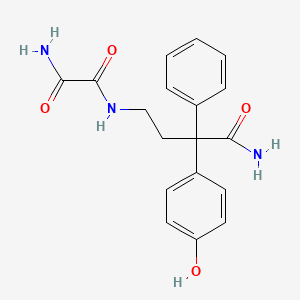
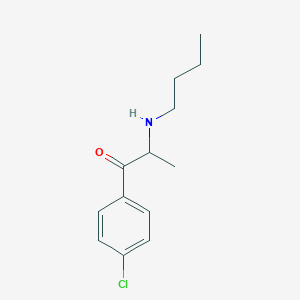
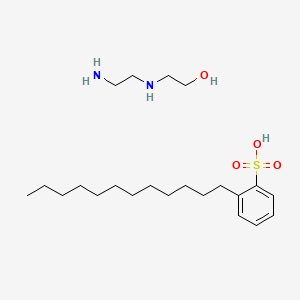
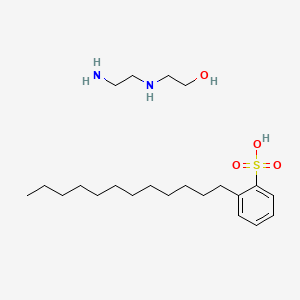

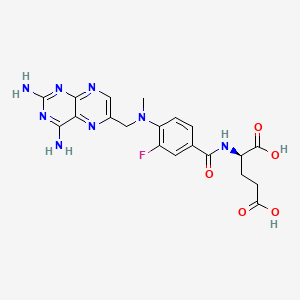
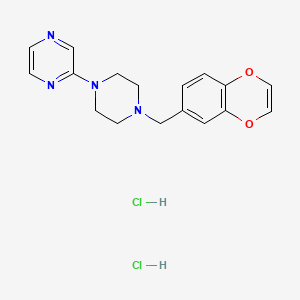

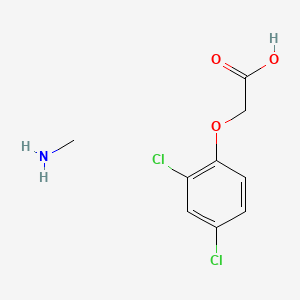
![[5-[hydroxy-(17-methyl-2,10,15,15-tetraoxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-trien-7-yl)methyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12781521.png)
![1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one](/img/structure/B12781542.png)
